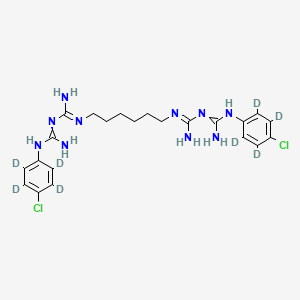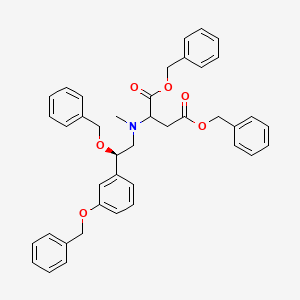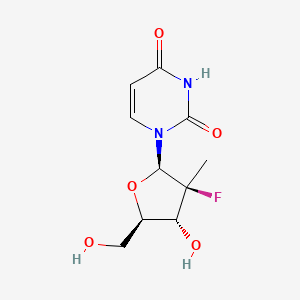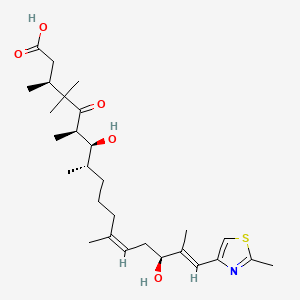
(3S,6R,7S,8S,12Z,15S,16E)-7,15-Dihydroxy-3,4,4,6,8,12,16-heptamethyl-17-(2-methylthiazol-4-yl)-5-oxoheptadeca-12,16-dienoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3S,6R,7S,8S,12Z,15S,16E)-7,15-Dihydroxy-3,4,4,6,8,12,16-heptamethyl-17-(2-methylthiazol-4-yl)-5-oxoheptadeca-12,16-dienoic Acid is a complex organic molecule characterized by multiple chiral centers and a unique structural framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6R,7S,8S,12Z,15S,16E)-7,15-Dihydroxy-3,4,4,6,8,12,16-heptamethyl-17-(2-methylthiazol-4-yl)-5-oxoheptadeca-12,16-dienoic Acid typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by their sequential coupling and functional group modifications. Common synthetic routes include:
Aldol Condensation: This step involves the formation of carbon-carbon bonds between aldehydes and ketones under basic conditions.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide.
Thiazole Ring Formation: Construction of the thiazole ring through cyclization reactions involving sulfur and nitrogen-containing precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(3S,6R,7S,8S,12Z,15S,16E)-7,15-Dihydroxy-3,4,4,6,8,12,16-heptamethyl-17-(2-methylthiazol-4-yl)-5-oxoheptadeca-12,16-dienoic Acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Replacement of functional groups with other substituents using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may serve as a probe to study enzyme-substrate interactions and metabolic pathways. Its hydroxyl and thiazole groups are particularly useful for binding to specific biological targets.
Medicine
In medicine, (3S,6R,7S,8S,12Z,15S,16E)-7,15-Dihydroxy-3,4,4,6,8,12,16-heptamethyl-17-(2-methylthiazol-4-yl)-5-oxoheptadeca-12,16-dienoic Acid is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of certain enzymes, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups may form hydrogen bonds with active site residues, while the thiazole ring can engage in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties and used as a specialty solvent in organic synthesis.
Pregabalin Lactam Methylene Dimer: A compound with a specific structural formula and preparation method involving pregabalin and an aldehyde.
Uniqueness
What sets (3S,6R,7S,8S,12Z,15S,16E)-7,15-Dihydroxy-3,4,4,6,8,12,16-heptamethyl-17-(2-methylthiazol-4-yl)-5-oxoheptadeca-12,16-dienoic Acid apart is its unique combination of hydroxyl, methyl, and thiazole groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C28H45NO5S |
|---|---|
Peso molecular |
507.7 g/mol |
Nombre IUPAC |
(3S,6R,7S,8S,12Z,15S,16E)-7,15-dihydroxy-3,4,4,6,8,12,16-heptamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid |
InChI |
InChI=1S/C28H45NO5S/c1-17(12-13-24(30)19(3)14-23-16-35-22(6)29-23)10-9-11-18(2)26(33)21(5)27(34)28(7,8)20(4)15-25(31)32/h12,14,16,18,20-21,24,26,30,33H,9-11,13,15H2,1-8H3,(H,31,32)/b17-12-,19-14+/t18-,20-,21+,24-,26-/m0/s1 |
Clave InChI |
JYVIWIZNOJRYSN-ZQIGLLARSA-N |
SMILES isomérico |
CC1=NC(=CS1)/C=C(\C)/[C@H](C/C=C(/C)\CCC[C@H](C)[C@@H]([C@@H](C)C(=O)C(C)(C)[C@@H](C)CC(=O)O)O)O |
SMILES canónico |
CC1=NC(=CS1)C=C(C)C(CC=C(C)CCCC(C)C(C(C)C(=O)C(C)(C)C(C)CC(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


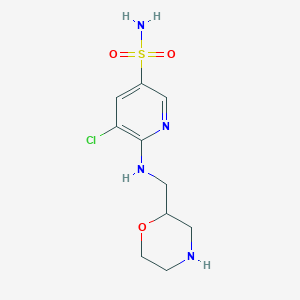

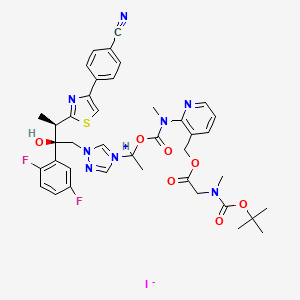
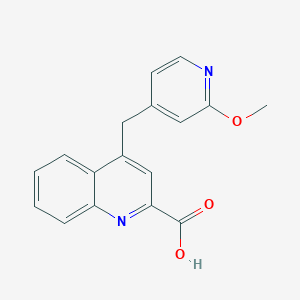
![2-Methyl-2-(methylsulfinyl)propanal O-[(Methylamino-d3)carbonyl]oxime; 2-Methyl-2-(methylsulfinyl)propionaldehyde O-(Methylcarbamoyl-d3)oxime; 2-Methyl-2-(methylsulfinyl)propionaldehyde O-(Methylcarbamoyl-d3)oxime; Temik-d3 Sulfoxide](/img/structure/B13858625.png)

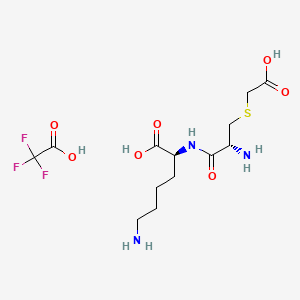

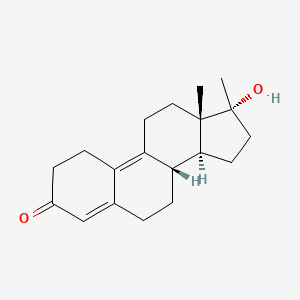
![3,4-difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide](/img/structure/B13858652.png)
![2,5-dioxo-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B13858662.png)
